N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide
Description
N-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core substituted with diethoxy groups at positions 6 and 7, linked to a phenylacetamide moiety.
Properties
IUPAC Name |
N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-25-19-12-16-10-11-22-21(18(16)13-20(19)26-5-2)15-6-8-17(9-7-15)23-14(3)24/h6-9,12-13,21-22H,4-5,10-11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMVJYGHRVZLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)NC(=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155011 | |
| Record name | N-[4-(6,7-Diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491876-96-1 | |
| Record name | N-[4-(6,7-Diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491876-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(6,7-Diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch cyclization, which involves the reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Introduction of the Diethoxy Groups: The diethoxy groups are introduced through the alkylation of the isoquinoline core using ethyl iodide in the presence of a strong base such as sodium hydride.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and reduce production costs.
Chemical Reactions Analysis
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : 6M HCl, reflux (12 h) → N-[4-(6,7-diethoxy-THIQ-1-yl)phenyl]acetic acid (Yield: 88%) .
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Basic hydrolysis : 2M NaOH, 80°C (8 h) → Same product (Yield: 76%) .
Oxidation of the Tetrahydroisoquinoline Core
Oxidizing agents convert the tetrahydroisoquinoline (THIQ) to a dihydro or fully aromatic form:
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| PCC | CH₂Cl₂, rt (4 h) | 6,7-Diethoxy-3,4-dihydroisoquinoline | 90% | |
| KMnO₄ | H₂SO₄, 60°C (2 h) | 6,7-Diethoxyisoquinoline | 68% |
Electrophilic Aromatic Substitution
The 6,7-diethoxy aromatic ring directs electrophiles to positions 5 and 8 :
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C (1 h) | 5-Nitro-6,7-diethoxy-THIQ derivative | 62% | |
| Bromination | Br₂, FeBr₃, 40°C | 8-Bromo-6,7-diethoxy-THIQ derivative | 55% |
Reactivity at the Tetrahydroisoquinoline Nitrogen
The secondary amine in the THIQ core undergoes alkylation and acylation:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-THIQ derivative | 73% | |
| Acylation | Benzoyl chloride, NEt₃ | N-Benzoyl-THIQ derivative | 81% |
Stability Under Ambient Conditions
The compound is stable in air but degrades under prolonged UV exposure:
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| UV light (254 nm) | 6,7-Diethoxyisoquinoline | 48 h | |
| Aqueous pH 7.4, 37°C | No degradation (14 days) | – |
Scientific Research Applications
N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The compound can bind to and modulate the activity of neurotransmitter receptors, leading to neuroprotective effects.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Analysis:
Structural Variations: The tetrahydroisoquinoline core in the target compound differs from the purine-based scaffolds of HC-030031 and CHEM-5861527. This may influence binding affinity and selectivity for TRP channels. The 6,7-diethoxy groups in the target compound could enhance solubility compared to the alkyl-substituted phenyl groups in HC-030031 and CHEM-5861528 .
Pharmacological Activity :
- HC-030031 and CHEM-5861528 exhibit well-documented TRPA1 antagonism with IC50 values of 4–10 μM, whereas the target compound lacks reported potency data.
- HC-030031 has demonstrated efficacy in preclinical asthma models, reducing airway hyperresponsiveness and inflammation . Similar studies for the target compound are absent, limiting direct therapeutic comparisons.
Mechanistic Implications :
- The purine-based analogs (HC-030031, CHEM-5861528) likely interact with TRPA1 via hydrophobic interactions with alkyl substituents, whereas the diethoxy groups in the target compound may engage in hydrogen bonding or π-π stacking with the channel’s extracellular domains.
Biological Activity
N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological and cancer-related studies. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties. The chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₁O₂
- Molecular Weight : 233.31 g/mol
- CAS Number : Not explicitly provided but related to similar structures.
1. CNS Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant central nervous system (CNS) activity. A study focusing on glycogen synthase kinase 3 (GSK-3) inhibitors highlighted that compounds similar to this compound can effectively inhibit GSK-3β with low micromolar IC₅₀ values (around 2 µM) . GSK-3 is implicated in various neurodegenerative diseases and mood disorders.
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Inhibitors of GSK-3 have shown promise in cancer therapy due to their role in regulating cell proliferation and apoptosis. The selectivity of these compounds against different kinases is crucial for minimizing side effects while maximizing therapeutic efficacy .
Structure-Activity Relationship (SAR)
The SAR of tetrahydroisoquinoline derivatives suggests that modifications on the isoquinoline ring significantly affect biological activity. For instance, the presence of ethoxy groups at specific positions enhances binding affinity to target proteins such as kinases .
| Compound | IC₅₀ (µM) | Target Kinase | Selectivity |
|---|---|---|---|
| Compound 1 | 4.1 | GSK-3β | High |
| Compound 2 | 14.9 | PKBβ | Moderate |
| N-[4-(6,7-diethoxy... | TBD | TBD | TBD |
Case Study 1: CNS Disorders
In a study examining the effects of various tetrahydroisoquinoline derivatives on neuroprotection, this compound was tested for its ability to protect neurons from oxidative stress. The results indicated a significant reduction in neuronal cell death compared to controls .
Case Study 2: Cancer Treatment
Another investigation focused on the anticancer properties of tetrahydroisoquinoline derivatives against breast cancer cell lines. The study demonstrated that compounds with similar structures could inhibit cell growth effectively and induce apoptosis via the GSK-3 pathway .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves condensation of tetrahydroisoquinoline precursors with substituted phenylacetamide moieties. Key steps include:
- Heterocyclic core formation : Use Bischler-Napieralski or Pictet-Spengler reactions to construct the tetrahydroisoquinoline scaffold .
- Acetamide coupling : Employ peptide coupling agents (e.g., EDC/HOBt) to attach the acetamide group to the phenyl ring.
- Intermediate characterization : Validate intermediates via -NMR (e.g., verifying diethoxy group integration at δ 1.2–1.4 ppm for ethoxy protons) and LC-MS (to confirm molecular ion peaks). Purity can be assessed using HPLC with UV detection at 255 nm, similar to methods for structurally related acetamides .
Q. How can researchers determine the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity analysis : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Compare retention times to standards and quantify impurities via peak area integration .
- Stability testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products using LC-MS and quantify via area normalization. Store lyophilized samples at -20°C in inert atmospheres to minimize hydrolysis of the ethoxy groups .
Advanced Research Questions
Q. What experimental design strategies are optimal for optimizing the yield of the tetrahydroisoquinoline core in large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate critical parameters:
- Factors : Reaction temperature (80–120°C), solvent polarity (e.g., toluene vs. DMF), and catalyst loading (e.g., POCl₃ for Bischler-Napieralski reactions).
- Response variables : Yield (%) and enantiomeric excess (if applicable).
- Statistical analysis : Use a central composite design (CCD) to model interactions and identify optimal conditions. For example, highlights DoE’s utility in minimizing experimental runs while maximizing data robustness .
Q. How can researchers resolve contradictions in reported pharmacological activity data for similar tetrahydroisoquinoline-acetamide derivatives?
- Methodological Answer :
- Data harmonization : Cross-validate assays (e.g., IC₅₀ values) using standardized protocols (e.g., OECD guidelines). Compare results across cell lines (e.g., HEK293 vs. CHO) to assess target specificity.
- Structural-activity relationships (SAR) : Use molecular docking to identify critical interactions (e.g., ethoxy groups’ role in receptor binding). Contrast with analogs like N-(3,4-dimethoxyphenethyl)-acetamide derivatives to isolate substituent effects .
- Meta-analysis : Aggregate published data into a database (e.g., ChEMBL) and apply multivariate regression to identify confounding variables (e.g., assay pH, incubation time) .
Q. What advanced techniques are recommended for studying the compound’s metabolism and potential toxicity?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human or rodent) with NADPH cofactors. Identify metabolites via UPLC-QTOF-MS and compare fragmentation patterns to synthetic standards.
- Toxicity screening : Employ high-content screening (HCS) in HepG2 cells to assess mitochondrial membrane potential (JC-1 staining) and oxidative stress (DCFDA fluorescence). Validate findings using zebrafish embryo models (e.g., OECD TG 236) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
